Home > Products > Screening Compounds P22540 > MC-VC-PABC-Aur0101
MC-VC-PABC-Aur0101 - 1438849-92-3

MC-VC-PABC-Aur0101

Catalog Number: EVT-509563
CAS Number: 1438849-92-3
Molecular Formula: C68H100N12O14S
Molecular Weight: 1341.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-VC-PABC-Aur0101 is a specialized compound utilized in the development of antibody-drug conjugates (ADCs), which are critical in targeted cancer therapies. This compound integrates a protease-cleavable linker (MC-VC-PABC) with a cytotoxic payload (Aur0101) to enhance therapeutic efficacy while minimizing systemic toxicity. The structure of MC-VC-PABC-Aur0101 allows for selective delivery of the drug to cancer cells, thereby improving treatment outcomes.

Source and Classification

MC-VC-PABC-Aur0101 is classified as an antibody-drug conjugate linker-payload system. The MC-VC-PABC linker is designed to be cleaved by specific proteases, facilitating the release of the drug within the tumor microenvironment. The compound has a CAS number of 1438849-92-3 and a molecular weight of 1341.66 g/mol, with the molecular formula C68H100N12O14S .

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-VC-PABC-Aur0101 involves several critical steps:

  1. Preparation of Antibody: The antibody is first reduced to expose thiol groups using tris(2-carboxyethyl)phosphine (TCEP).
  2. Linker Conjugation: The MC-VC-PABC linker is then added to the reduced antibody, typically at a molar ratio that achieves a desired drug-to-antibody ratio (DAR). For example, an average DAR of 4 was achieved in some studies .
  3. Purification: Post-conjugation, the mixture undergoes dialysis to remove unreacted linker and other impurities.
  4. Characterization: Techniques such as liquid chromatography/mass spectrometry (LC/MS) are employed to confirm the successful conjugation and to assess the stability of the resulting ADC in various biological matrices .
Molecular Structure Analysis

Structure and Data

The molecular structure of MC-VC-PABC-Aur0101 comprises three main components:

  1. MC-VC Linker: This segment is designed for protease cleavage, allowing for selective drug release.
  2. PABC moiety: This part enhances solubility and stability during circulation.
  3. Aur0101 Payload: A potent cytotoxic agent that acts on rapidly dividing cancer cells.

The detailed molecular formula for MC-VC-PABC-Aur0101 is C68H100N12O14S, which reflects its complex structure designed for effective drug delivery .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving MC-VC-PABC-Aur0101 primarily focus on its stability and release mechanisms:

  • Hydrolysis: Upon reaching the tumor environment where proteases are abundant, the MC-VC bond undergoes hydrolysis, leading to the release of Aur0101.
  • Stability Testing: In vitro studies have shown that the conjugate maintains stability in serum but releases the payload upon interaction with specific enzymes .
Mechanism of Action

Process and Data

MC-VC-PABC-Aur0101 operates through a targeted delivery mechanism:

  1. Binding: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Once bound, the ADC is internalized into the cell via endocytosis.
  3. Payload Release: Inside the cell, proteolytic enzymes cleave the linker, releasing Aur0101 directly into the cytoplasm where it exerts its cytotoxic effects.

This mechanism ensures that high concentrations of Aur0101 are delivered precisely where they are needed, minimizing off-target effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of MC-VC-PABC-Aur0101 include:

  • Molecular Weight: 1341.66 g/mol
  • Molecular Formula: C68H100N12O14S
  • Storage Conditions: Typically stored at -20°C for stability.

Chemical properties include its ability to remain stable in circulation while being cleavable by specific proteases within tumor tissues .

Applications

Scientific Uses

MC-VC-PABC-Aur0101 is primarily used in:

  • Antibody-drug Conjugate Development: It serves as a critical component in creating ADCs that target specific cancer cells while delivering potent cytotoxic agents.
  • Clinical Research: Ongoing studies are evaluating its efficacy and safety profiles in various cancer types, contributing to advancements in personalized medicine approaches .
Introduction to MC-VC-PABC-Aur0101 in Targeted Anticancer Therapeutics

Role of Antibody-Drug Conjugates (ADCs) in Modern Oncology

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of biopharmaceuticals engineered to deliver cytotoxic agents selectively to tumor cells. These complex molecules comprise three core components: a tumor-targeting monoclonal antibody, a biologically stable linker, and a potent cytotoxic payload. By combining the precision targeting of monoclonal antibodies with the cell-killing potency of chemotherapeutic agents, ADCs transcend the limitations of conventional chemotherapy—which often lacks tumor specificity—and monoclonal antibodies, which may exhibit limited intrinsic cytotoxicity [8]. The conceptual foundation of ADCs traces back to Paul Ehrlich's "magic bullet" theory in 1913, but practical realization only became possible with advances in hybridoma technology in 1975 [8].

Table 1: Evolution of ADC Generations

GenerationKey AdvancementsRepresentative ADCsLimitations
FirstMurine mAbs; conventional cytotoxicsGemtuzumab ozogamicinImmunogenicity; linker instability
SecondHumanized mAbs; more potent payloadsTrastuzumab emtansineHeterogeneous DAR; off-target toxicity
ThirdSite-specific conjugation; homogeneous DAR (2-4)Enfortumab vedotinLimited payload capacity
FourthHigh DAR (7-8); novel linker-payload platformsTrastuzumab deruxtecan; Sacituzumab govitecanBystander effect management

As of 2024, 15 ADCs have gained global regulatory approval for malignancies including lymphomas, leukemias, and solid tumors such as breast and cervical cancers. Over 400 ADC candidates are currently in development pipelines, with 24 in Phase III clinical trials [8]. The clinical success of ADCs hinges critically on their ability to leverage targeted delivery—whereby the antibody component binds to tumor-associated antigens, facilitating internalization and intracellular payload release. Additionally, certain ADCs exhibit "bystander effects," where membrane-permeable payloads diffuse into neighboring antigen-negative cancer cells, enhancing efficacy against heterogeneous tumors [8]. MC-VC-PABC-Aur0101 exemplifies modern ADC design, incorporating a protease-cleavable linker (Val-Cit-PABC) and the microtubule-disrupting agent Aur0101 to exploit these mechanisms.

Rationale for Auristatin-Based Payloads in ADC Design

Auristatins, synthetic analogs of the natural cytostatic peptide dolastatin 10, constitute one of the most successful payload classes in ADC oncology. These potent antimitotic agents inhibit tubulin polymerization, disrupting microtubule dynamics during cell division and triggering apoptosis in rapidly dividing cancer cells. Their exceptional cytotoxicity—typically in the picomolar to nanomolar range—makes them ideal ADC payloads, as only minimal quantities need to reach tumor cells to exert therapeutic effects [1] [2].

Table 2: Key Auristatin Derivatives in Clinical ADCs

PayloadMolecular TargetMembrane PermeabilityBystander EffectRepresentative ADC
MMAETubulin polymerizationHighYesBrentuximab vedotin (Adcetris)
MMAFTubulin polymerizationLow (charged C-terminus)NoBelantamab mafodotin (Blenrep)
Aur0101Tubulin polymerizationModerateLimitedMC-VC-PABC-Aur0101*

MC-VC-PABC-Aur0101 employs Aur0101, an auristatin microtubule inhibitor optimized for stability and efficacy. Structurally defined by the formula C₆₈H₁₀₀N₁₂O₁₄S and molecular weight 1341.66 g/mol [1] [4], Aur0101 maintains sufficient hydrophobicity for cellular uptake while avoiding excessive hydrophilicity that can accelerate plasma clearance. This balance is critical for maintaining ADC stability in circulation while enabling efficient intracellular payload release. Auristatins like Aur0101 dominate ADC pipelines because they effectively target a fundamental cellular process (mitosis) common across diverse cancer types, overcoming limitations of tumor-specific signaling inhibitors [1] [8].

Historical Development of Protease-Cleavable Linkers for Tumor-Specific Drug Release

Linker technology represents a pivotal determinant of ADC efficacy and safety. Early ADCs suffered from linker instability, leading to premature payload release and systemic toxicity. Modern protease-cleavable linkers exploit the elevated proteolytic activity within tumor microenvironments and lysosomal compartments to achieve selective drug release at disease sites. The dipeptide Valine-Citrulline (Val-Cit) linker, pioneered with brentuximab vedotin, has become a benchmark due to its susceptibility to cleavage by lysosomal cathepsins (notably cathepsin B) [3] [9].

MC-VC-PABC-Aur0101 incorporates the Val-Cit-PABC motif, where PABC (p-aminobenzylcarbamate) acts as a self-immolative spacer. Upon proteolytic cleavage of the Val-Cit bond, PABC undergoes spontaneous 1,6-elimination, releasing the active Aur0101 payload [1] [3]. This architecture leverages the differential protease expression between tumors and healthy tissues: Cathepsin B is overexpressed in aggressive and metastatic cancers, while systemic levels remain low, minimizing off-target activation [9]. However, Val-Cit linkers exhibit limitations, including susceptibility to cleavage by non-cathepsin proteases in plasma (e.g., carboxylesterase 1C) and suboptimal hydrophilicity [3] [6].

Table 3: Comparative Performance of Dipeptide Linkers in Non-Internalizing ADCs

LinkerIn Vivo Stability (48h)Antitumor Efficacy (TGI%)Primary Cleavage SitePlasma Stability
Val-CitModerate45%C-terminal to CitModerate (mouse plasma instability)
Val-AlaHigh57%C-terminal to AlaHigh
Val-ArgLow30%N-terminal to Val; C-terminal to ArgLow (rapid cleavage)
Val-LysLow-Moderate35%N-terminal to Val; C-terminal to LysLow (basic residue susceptibility)

Research highlights that subtle modifications in linker chemistry profoundly impact ADC performance. For example, replacing Cit with Ala in Val-Cit-PABC yields Val-Ala-PABC, which demonstrates superior plasma stability and in vivo antitumor activity in models using non-internalizing antibodies targeting tumor stroma [3] [5]. This enhancement arises from Val-Ala’s resistance to non-specific serum proteases while maintaining efficient cathepsin B-mediated activation. Emerging linker innovations include Lys-Lys dipeptides (exhibiting 75% higher cathepsin B selectivity than Val-Cit) [6] and enzyme-specific triggers like β-glucuronidase or sulfatase-cleavable linkers designed for tumor microenvironment activation [9]. MC-VC-PABC-Aur0101 thus embodies both the strengths and ongoing optimization challenges within protease-cleavable linker technology.

Properties

CAS Number

1438849-92-3

Product Name

MC-VC-PABC-Aur0101

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

Molecular Formula

C68H100N12O14S

Molecular Weight

1341.7 g/mol

InChI

InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1

InChI Key

OUOWRIRIGRPGBR-WUDDPNKVSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.